3-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate
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Overview
Description
3-{[(2E)-3,7-Dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a phenyl acetate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate typically involves multiple steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiazole ring.
Formation of the Triazine Ring: The thiazole ring is then reacted with suitable reagents to form the triazine ring, often involving condensation reactions.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through nucleophilic substitution or other suitable reactions.
Formation of the Phenyl Acetate Group: Finally, the phenyl acetate group is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and triazine rings.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazines: Compounds with similar thiazole and triazine ring structures.
Phenyl Acetates: Compounds with phenyl acetate groups.
Uniqueness
Structural Complexity: The combination of thiazole, triazine, and phenyl acetate groups makes this compound unique.
Biological Activity: Potential for unique biological activities due to its specific structure.
This detailed article provides a comprehensive overview of 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[3-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C24H21N3O5S/c1-3-11-31-18-9-7-16(8-10-18)13-20-22(29)25-24-27(26-20)23(30)21(33-24)14-17-5-4-6-19(12-17)32-15(2)28/h4-10,12,14H,3,11,13H2,1-2H3/b21-14+ |
InChI Key |
HKQYUVTUSQXKOE-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC(=O)C)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)SC3=NC2=O |
Origin of Product |
United States |
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